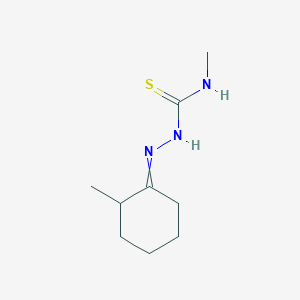![molecular formula C6H8O3 B14261093 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol CAS No. 261919-41-9](/img/structure/B14261093.png)
4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields, including organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of epoxidation reactions, where dienones are converted into the desired tricyclic structure through the action of epoxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing catalysts to enhance yield and efficiency. The use of montmorillonite K10 in dichloromethane at room temperature has been reported as an effective method for converting acetals and ketals into the corresponding carbonyl compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers and advanced materials due to its stability and unique structure
Mécanisme D'action
The mechanism by which 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target molecules. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Isoascaridol: Shares a similar tricyclic structure but differs in functional groups.
1,23,4-Diepoxy-p-menthane: Another tricyclic compound with distinct reactivity.
trans-Ascaridol: A stereoisomer with different spatial arrangement of atoms.
Uniqueness: 4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol stands out due to its specific tricyclic configuration and the presence of hydroxyl groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
261919-41-9 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4,8-dioxatricyclo[5.1.0.03,5]octan-2-ol |
InChI |
InChI=1S/C6H8O3/c7-4-5-2(8-5)1-3-6(4)9-3/h2-7H,1H2 |
Clé InChI |
JMRWEEWKQSCNPT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(O2)C(C3C1O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
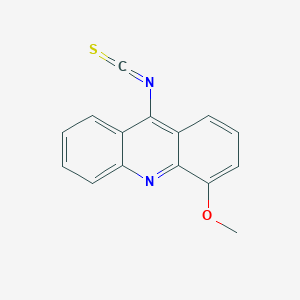
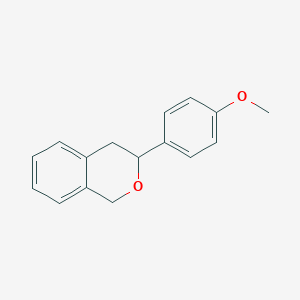
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
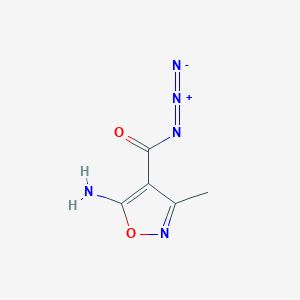
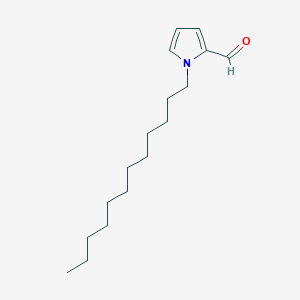
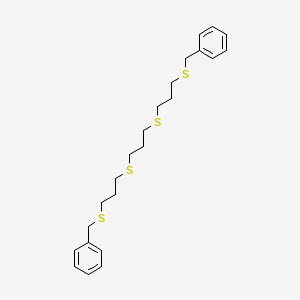
![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
